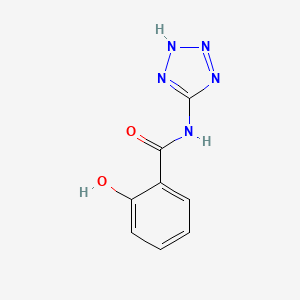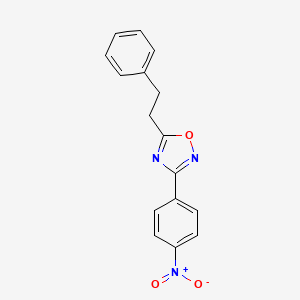
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide, also known as AICA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide is not fully understood, but it is believed to activate AMP-activated protein kinase (AMPK), which plays a key role in regulating cellular energy metabolism. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which may explain its therapeutic effects in cancer, neuroprotection, and metabolic disorders.
Biochemical and Physiological Effects:
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide induces apoptosis and inhibits angiogenesis, which may explain its anti-cancer effects. In neurons, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide protects against oxidative stress and improves cognitive function, which may have therapeutic applications in neurodegenerative diseases. In metabolic disorders, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide improves glucose uptake and insulin sensitivity, which may have therapeutic applications in diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide. One area of focus is on its potential therapeutic applications in cancer, neuroprotection, and metabolic disorders. Another area of focus is on understanding its mechanism of action and identifying potential targets for drug development. Additionally, research on the pharmacokinetics and toxicity of 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide is a synthetic compound that has potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and metabolic disorders. Its mechanism of action involves activation of AMPK, which leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. While there are advantages to using 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide in lab experiments, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Future research is needed to further explore the therapeutic potential of 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide and to better understand its mechanism of action.
Synthesemethoden
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide can be synthesized using a multi-step process involving the reaction of indole-3-acetic acid with cyclohexylamine, followed by acetylation and cyclization. The final product is a white solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and metabolic disorders. In cancer research, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been shown to protect against oxidative stress and improve cognitive function. In metabolic disorders, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been shown to improve glucose uptake and insulin sensitivity.
Eigenschaften
IUPAC Name |
2-(3-acetylindol-1-yl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(21)16-11-20(17-10-6-5-9-15(16)17)12-18(22)19-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVQQGLIURSNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)

![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)
![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)


![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)

![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)
![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)